molecular formula C11H19NO5 B1528899 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1141669-61-5

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No. B1528899
CAS RN: 1141669-61-5
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be attached to amines by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Chemical Reactions Analysis

Tagging of proteins with tBu groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with the Boc group can vary. For example, 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID has a melting point of 100-106°C, a boiling point of 364.3±44.0 °C (Predicted), and a density of 1.15±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Pharmaceutical Synthesis

4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID: is a valuable building block in the synthesis of various pharmaceutical compounds. Its tert-butoxycarbonyl (BOC) group is commonly used as a protective group for amines in organic synthesis . This allows for the selective introduction of other functional groups onto the molecule without affecting the amine group. After the desired reactions have been completed, the BOC group can be removed under mild acidic conditions, freeing the amine to display its biological activity.

Mechanism of Action

Target of Action

The primary target of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is amines . This compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base . The protective group shields the amines from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It forms a protective group around amines, preventing them from reacting with other compounds during the synthesis process . This allows for the successful production of peptides .

Result of Action

The result of the action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is the successful synthesis of peptides . By protecting amines from unwanted reactions, the compound allows for the controlled assembly of peptides .

Action Environment

The action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base, such as sodium hydroxide, is also necessary for the compound to form a protective group around amines . Furthermore, the compound’s efficacy can be affected by the presence of other compounds in the reaction mixture .

Safety and Hazards

Safety data sheets indicate that compounds with the Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Future Directions

The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research may continue to explore the use of the Boc group in the synthesis of complex organic compounds.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

CAS RN

1141669-61-5
Record name 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 2
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 4
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 6
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Q & A

Q1: What is significant about the synthesis of (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid described in the research paper?

A1: The research presents a novel synthetic route for (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, a seven-membered lactam, starting from methyl (2R)-glycidate. The key innovation lies in the use of lipase-catalyzed regioselective lactamization to create the seven-membered ring structure []. This enzymatic approach offers advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis methods. Furthermore, the researchers employed SpinChem rotating flow cell technology, simplifying the process and allowing for enzyme recycling, which is beneficial for large-scale applications.

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